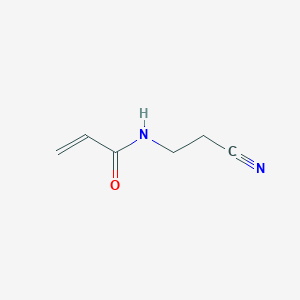

2-Propenamide, N-(2-cyanoethyl)-

Description

Contextualization within N-Substituted Acrylamide (B121943) Monomers in Contemporary Research

N-substituted acrylamides represent a versatile class of monomers that are foundational to the development of a wide array of polymers. researchgate.netresearchgate.net These polymers find extensive use as thickeners, in papermaking, textiles, and for soil erosion control. researchgate.net The specific substituent on the nitrogen atom significantly influences the final properties of the polymer, such as its solubility, thermal behavior, and responsiveness to external stimuli.

In contemporary research, there is a strong focus on creating "smart" or "intelligent" polymers that can respond to changes in their environment, such as temperature, pH, or light. researchgate.net N-substituted acrylamides are central to this research. For instance, poly(N-isopropylacrylamide) (PNIPAAm) is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST), causing it to undergo a phase transition in aqueous solutions at a specific temperature. researchgate.netresearchgate.net

Fundamental Significance of the Cyanoethyl Moiety in Polymer Design

The cyanoethyl group (–CH₂CH₂CN) is the defining feature of N-(2-cyanoethyl)acrylamide and is fundamental to its utility in polymer design. This moiety introduces several key characteristics to the monomer and the subsequent polymer chains.

The nitrile (–C≡N) group is highly polar, which influences the polymer's solubility and its interactions with other molecules and surfaces. This polarity can enhance adhesion to various substrates and affect the polymer's behavior in different solvent systems. The presence of the nitrile group can also be exploited for post-polymerization modification, offering a reactive site for further chemical transformations. This allows for the creation of more complex and functional polymer architectures.

Furthermore, the cyano group can participate in hydrogen bonding, which can impact the physical properties of the polymer, such as its mechanical strength and thermal stability. In the broader context of acrylamide-based polymers, the specific nature of the N-substituent dictates the polymer's behavior. For example, the presence of N-H bonds in some acrylamides allows for hydrogen bonding interactions that are absent in N,N-disubstituted acrylamides. mdpi.com

The electronic properties of the cyano group can also influence the reactivity of the acrylamide double bond during polymerization. Studies on related acrylamides have shown that electron-withdrawing or electron-donating substituents can alter the rate of reactions, such as Michael additions. acs.org

A summary of the key properties imparted by the cyanoethyl moiety is presented in the table below.

| Property | Description |

| Polarity | The nitrile group (–C≡N) is highly polar, influencing solubility and adhesion. |

| Reactivity | The nitrile group can serve as a site for post-polymerization modifications. |

| Hydrogen Bonding | The cyano group can act as a hydrogen bond acceptor, affecting intermolecular forces. |

| Electronic Effects | The electron-withdrawing nature of the cyano group can influence monomer reactivity. |

Overview of Research Trajectories and Interdisciplinary Relevance

Research involving N-(2-cyanoethyl)acrylamide and its polymers is expanding into several interdisciplinary fields, driven by the unique properties conferred by the cyanoethyl group.

One significant area of research is the development of advanced functional materials. Polymers and copolymers of N-(2-cyanoethyl)acrylamide are being investigated for applications in electronics and optics due to the dielectric properties associated with the polar nitrile group. These materials have potential uses in capacitors, sensors, and other electronic components.

In the field of biomaterials, the ability to tune the hydrophilicity and reactivity of polymers is crucial. The copolymerization of N-(2-cyanoethyl)acrylamide with other monomers can lead to biocompatible hydrogels and materials for drug delivery systems and tissue engineering scaffolds. The reactive nitrile group can be used to immobilize biomolecules, such as enzymes or antibodies. nih.gov

Furthermore, the exploration of stimuli-responsive polymers continues to be a major research trajectory. By combining N-(2-cyanoethyl)acrylamide with thermoresponsive monomers like N-isopropylacrylamide, researchers can create materials that respond to multiple stimuli, opening up possibilities for sophisticated sensors and actuators. researchgate.net The synthesis of copolymers with tailored properties is a common strategy to achieve desired functionalities for specific applications. researchgate.netresearchgate.netresearchgate.net

The interdisciplinary relevance of N-(2-cyanoethyl)acrylamide is highlighted by its application in fields ranging from materials science and chemistry to biomedical engineering and electronics. The ongoing research aims to further elucidate the structure-property relationships of its polymers and to explore new and innovative applications.

Structure

3D Structure

Properties

CAS No. |

24801-79-4 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

N-(2-cyanoethyl)prop-2-enamide |

InChI |

InChI=1S/C6H8N2O/c1-2-6(9)8-5-3-4-7/h2H,1,3,5H2,(H,8,9) |

InChI Key |

FTJXXXSSRCHQKC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Cyanoethyl Acrylamide and Precursors

Established Synthetic Pathways for Monomer Preparation

The creation of N-(2-cyanoethyl)acrylamide primarily relies on established amidation reactions, where the core challenge lies in selectively forming the amide bond without inducing polymerization of the reactive acryloyl group.

The most prevalent and direct method for synthesizing N-(2-cyanoethyl)acrylamide is through a multi-step approach that culminates in the acylation of a specific amine precursor. This pathway is favored for its high selectivity and adaptability.

The cornerstone of this approach is the Schotten-Baumann reaction, which involves the acylation of 3-aminopropionitrile with acryloyl chloride. uobaghdad.edu.iqresearchgate.net This reaction is typically conducted in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, to prevent side reactions with the highly reactive acid chloride. A non-nucleophilic base, most commonly triethylamine (B128534), is added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction towards the formation of the desired N-substituted acrylamide (B121943). researchgate.net

An alternative, though less common, approach involves using acrylic acid as the acylating agent. This method avoids the use of the highly reactive and hazardous acryloyl chloride but requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for amidation. jku.at

The synthesis of the key precursor, 3-aminopropionitrile, is crucial and is often achieved through reactions involving acrylonitrile (B1666552). The primary industrial method for producing 3-aminopropionitrile is the Michael addition of ammonia (B1221849) to acrylonitrile. google.comorgsyn.org This reaction is typically performed under pressure and at elevated temperatures. chemicalbook.com A significant challenge in this synthesis is the potential for a second addition of acrylonitrile to the newly formed primary amine, resulting in the formation of the bis-adduct, bis(2-cyanoethyl)amine, as a major byproduct. google.com To maximize the yield of the desired primary amine, a large molar excess of ammonia is generally used. google.com

The reaction can be carried out using heterogeneous catalysts, such as aluminum oxide or silicon dioxide, to improve efficiency. google.com While the prompt mentions aminoalcohols, they are not directly used to synthesize N-(2-cyanoethyl)acrylamide. Instead, related compounds like bis(2-cyanoethyl) ether can be cleaved with ammonia in the presence of a catalyst to yield a mixture of 3-aminopropionitrile and ethylene (B1197577) cyanohydrin. google.com

The definitive route for forming the acrylamide linkage in N-(2-cyanoethyl)acrylamide is the N-acylation of 3-aminopropionitrile. The use of acryloyl chloride is the most direct and widely documented method for this transformation in the synthesis of analogous N-substituted acrylamides. uobaghdad.edu.iqresearchgate.netwikipedia.org This reaction benefits from the high electrophilicity of the acid chloride, leading to rapid and often high-yielding conversions at low temperatures. dtic.mil

Other specialized methods for forming amide bonds could theoretically be applied, such as using acrylic anhydride (B1165640) or transamidation reactions, but the acryloyl chloride route remains the most practical and efficient for laboratory and potential industrial synthesis due to the ready availability of the starting materials. wikipedia.org

Design and Selection of Starting Materials and Reagents

The success of the synthesis hinges on the quality and appropriate selection of starting materials and reagents.

Starting Materials : The two principal starting materials are 3-aminopropionitrile (the amine source) and an acryloyl source . nih.gov

3-Aminopropionitrile (β-aminopropionitrile) : This is the critical precursor providing the N-(2-cyanoethyl) moiety. It can be purchased commercially or synthesized in-house via the addition of ammonia to acrylonitrile. orgsyn.orgchemicalbook.com

Acryloyl Source : Acryloyl chloride is the most common and reactive choice. wikipedia.org It can be prepared by treating acrylic acid with chlorinating agents like benzoyl chloride or, for safer and more sustainable processes, oxalyl chloride or thionyl chloride, potentially in a continuous-flow system. nih.govnih.govAcrylic acid itself can also be used, but requires activation with a coupling agent. jku.at

Reagents :

Base : A tertiary amine base, such as triethylamine , is essential to neutralize the HCl byproduct in the acryloyl chloride reaction without competing in the acylation. researchgate.net In Schotten-Baumann conditions, an inorganic base like sodium hydroxide (B78521) can be used. researchgate.net

Solvent : Anhydrous, aprotic solvents are required to prevent hydrolysis of the acryloyl chloride and other side reactions. Suitable options include dichloromethane (DCM) , chloroform , diethyl ether , or tetrahydrofuran (THF) . uobaghdad.edu.iqresearchgate.net

Catalysts/Coupling Agents : If acrylic acid is the starting material, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is necessary to facilitate amide bond formation. jku.at For the synthesis of the 3-aminopropionitrile precursor, solid catalysts like aluminum oxide may be employed. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Fine-tuning reaction parameters is critical for maximizing the output of high-purity N-(2-cyanoethyl)acrylamide and its precursors.

For the synthesis of the 3-aminopropionitrile precursor from acrylonitrile and ammonia, optimization focuses on maximizing the yield of the primary amine.

| Parameter | Condition | Rationale/Outcome | Reference |

|---|---|---|---|

| Reactant Ratio (Ammonia:Acrylonitrile) | High molar excess (e.g., 10:1 to 100:1) | Suppresses the formation of the bis(2-cyanoethyl)amine byproduct by increasing the probability of acrylonitrile reacting with ammonia rather than the product. | google.comgoogle.com |

| Temperature | 80°C to 160°C | Balances reaction rate with selectivity. Higher temperatures increase the reaction rate but may require higher pressure to maintain ammonia in the liquid phase. | google.com |

| Pressure | 150 to 250 bar | Necessary to maintain ammonia as a liquid at the reaction temperature, ensuring a homogeneous reaction phase and high reactant concentration. | google.com |

| Catalyst | Heterogeneous catalysts (e.g., Al₂O₃, SiO₂) | Can improve reaction rates and selectivity under milder conditions compared to purely thermal processes. | google.com |

For the final monomer synthesis via acylation, optimization is geared towards a clean and complete reaction.

| Parameter | Condition | Rationale/Outcome | Reference |

|---|---|---|---|

| Temperature | Low temperature (e.g., 0°C to room temp.) | Controls the highly exothermic reaction between the amine and acryloyl chloride, minimizing side reactions and preventing premature polymerization of the acryloyl moiety. | dtic.mil |

| Addition Rate | Slow, dropwise addition of acryloyl chloride | Maintains a low instantaneous concentration of the acylating agent, which helps to control the reaction exotherm and improve selectivity. | dtic.mil |

| Solvent | Anhydrous, aprotic solvent (DCM, THF) | Prevents hydrolysis of acryloyl chloride and provides a suitable medium for the reaction. Dichloromethane is often preferred for its ease of removal. | researchgate.net |

| Purification | Recrystallization or column chromatography | Essential for removing the triethylamine hydrochloride salt and any unreacted starting materials or byproducts, yielding a high-purity monomer suitable for polymerization. | uobaghdad.edu.iqdtic.mil |

Considerations for Laboratory-Scale Synthesis and Potential Scale-Up

Transitioning the synthesis of N-(2-cyanoethyl)acrylamide from a laboratory setting to a larger industrial scale introduces several key challenges.

Laboratory-Scale Synthesis: On a lab scale, the reaction of 3-aminopropionitrile with acryloyl chloride is a standard and manageable procedure. researchgate.net Critical safety and handling precautions include working in a well-ventilated fume hood, using anhydrous solvents and reagents, and maintaining an inert atmosphere (e.g., with nitrogen or argon) to protect the moisture-sensitive acryloyl chloride. wikipedia.orgnih.gov Purification is typically achieved through aqueous workup to remove water-soluble salts, followed by drying of the organic layer and purification by recrystallization or silica (B1680970) gel chromatography. dtic.mil

Potential Scale-Up: Scaling up this synthesis requires addressing several factors:

Heat Management : The acylation reaction is significantly exothermic. On a large scale, efficient heat exchange is paramount to prevent runaway reactions that could lead to uncontrolled polymerization and a hazardous pressure buildup. Jacketed reactors with precise temperature control are necessary.

Reagent Handling : The safe storage and transfer of large quantities of the highly toxic and corrosive acryloyl chloride is a major consideration. wikipedia.org

Alternative Processes : To mitigate the hazards of acryloyl chloride, a scale-up process might consider using acrylic acid with a coupling agent, although this introduces challenges related to cost and the removal of byproducts like dicyclohexylurea (DCU). A more advanced approach involves the use of continuous-flow reactors. Flow chemistry offers superior heat and mass transfer, allowing for the safe on-demand generation and immediate use of unstable intermediates like acryloyl chloride, thereby minimizing risks associated with its storage and handling. nih.gov

Purification : Methods like column chromatography are not viable for large-scale industrial production. jku.at Therefore, the process must be optimized to yield a product that can be purified through more scalable techniques like crystallization or distillation. This places a strong emphasis on achieving high conversion and selectivity in the reaction step to simplify downstream processing.

Polymerization Science of N 2 Cyanoethyl Acrylamide

Homopolymerization Mechanisms and Kinetics

The homopolymerization of N-(2-cyanoethyl)acrylamide proceeds via a radical mechanism, where the vinyl group undergoes addition reactions to form long polymer chains. The polymerization can be initiated and controlled through several methods.

Conventional free radical polymerization (FRP) is a common method for polymerizing acrylamide-based monomers. The process involves three main steps: initiation, propagation, and termination.

Initiation: The reaction begins with the generation of free radicals from an initiator molecule, such as a peroxide or an azo compound like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). These primary radicals then react with a monomer molecule to create an active monomer radical. nih.gov

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step is typically very rapid for acrylamide (B121943) monomers due to the high reactivity of the double bond, which is activated by the adjacent amide group. mit.edu This process repeats, leading to the formation of high molecular weight polymers in a short time. mit.edu The polymerization of acrylamide is a highly exothermic process, with an enthalpy of polymerization of approximately 15,000 cal/mol. mit.edu

Termination: The growth of a polymer chain is stopped by termination reactions. This can occur through two primary mechanisms: combination (or coupling), where two growing chains join to form a single dead chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two dead chains, one with a saturated end and one with an unsaturated end. nih.gov

A significant challenge in the free radical polymerization of acrylamides is the inhibitory effect of atmospheric oxygen, which can react with the propagating radicals and terminate the polymerization. Therefore, the reaction is typically carried out under an inert atmosphere, achieved by sparging the solution with gases like nitrogen or argon. mit.edu

To achieve better control over the polymer's molecular weight, architecture, and dispersity (Đ), controlled radical polymerization (CRP) techniques are employed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions. nih.gov

RAFT polymerization is a versatile CRP method compatible with a wide range of monomers, including acrylamides. nih.govmdpi.com The control is achieved by adding a chain transfer agent (CTA), typically a thiocarbonylthio compound, to the polymerization mixture. The mechanism involves a rapid equilibrium between propagating radicals and dormant polymer chains capped with the CTA moiety. mdpi.com

The choice of CTA, solvent, and temperature is crucial for successful RAFT polymerization. For acrylamide-type monomers, trithiocarbonates and dithiobenzoates are commonly used CTAs. researchgate.net Solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective for the RAFT polymerization of acrylamide, leading to rapid reactions and high conversions. mdpi.com Studies on acrylamide (AM) show that ideal polymerization can be achieved in DMSO at 70 °C. mdpi.comresearchgate.net The resulting polymers typically exhibit narrow molecular weight distributions (Đ < 1.3) and molecular weights that are close to theoretical predictions. mdpi.com

| Entry | Time (min) | Conversion (%) | Mn (Experimental) | Mn (Theoretical) | Đ (Mw/Mn) |

| 1 | 15 | 21.3 | 3100 | 2900 | 1.25 |

| 2 | 30 | 45.2 | 5800 | 5600 | 1.23 |

| 3 | 45 | 68.9 | 8500 | 8100 | 1.21 |

| 4 | 60 | 89.1 | 11100 | 10400 | 1.22 |

| 5 | 90 | 95.8 | 12000 | 11200 | 1.24 |

| Data derived from RAFT polymerization of acrylamide in DMSO at 70°C with AIBN initiator and dodecyl trithiodimethyl propionic acid (DMPA) as CTA. mdpi.com |

ATRP is another major CRP technique that utilizes a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the propagating chains. While highly successful for styrenes and (meth)acrylates, ATRP of acrylamide-based monomers presents significant challenges. cmu.edu

Studies on N,N-dimethylacrylamide (DMAA), a structurally related monomer, have concluded that ATRP is generally not a suitable method for achieving controlled polymerization of acrylamides. cmu.edu The primary issue is the interaction between the copper catalyst and the amide group of the monomer and polymer. It is believed that copper salts complex to the amide groups at the chain ends, which stabilizes the propagating radical. This stabilization slows down the deactivation step, leading to an unacceptably high concentration of active radicals and, consequently, a high degree of spontaneous termination reactions. cmu.edu This results in polymers with broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu Attempts to polymerize DMAA under various ATRP conditions consistently yielded uncontrolled polymers, as illustrated in the table below.

| Initiator | Ligand | Solvent | Conversion (%) | Mn (Theoretical) | Mn (GPC) | Đ (Mw/Mn) |

| EBiB | Me6TREN | Toluene | 95 | 10,000 | 33,000 | 1.8 |

| NNDBPA | Me6TREN | Toluene | 95 | 10,000 | 28,000 | 1.7 |

| EBiB | HMTETA | Toluene | 95 | 10,000 | 30,000 | 1.7 |

| EBiB | Me4Cyclam | Water | >99 | 10,000 | 17,000 | 2.1 |

| Data derived from attempted ATRP of N,N-dimethylacrylamide (DMAA) at room temperature. cmu.edu |

Reasons cited for the lack of control in ATRP of acrylamides include:

Inactivation of the catalyst via complexation with the polymer. cmu.edu

A strong bond between the halogen and the terminal monomer unit. cmu.edu

Nucleophilic displacement of the terminal halogen by the penultimate amide group. cmu.edu

The kinetics of polymerization are critical for understanding and controlling the reaction. A key parameter is the propagation rate coefficient (k_p), which quantifies the rate of monomer addition to the growing chain. For acrylamide monomers, k_p is known to be high, contributing to the fast polymerization rates. nih.gov

| Monomer Concentration (wt %) | A (L·mol⁻¹·s⁻¹) | Ea (kJ·mol⁻¹) |

| 30 | 5.7 x 10⁷ | 18.2 |

| 20 | 6.5 x 10⁷ | 18.1 |

| 10 | 7.7 x 10⁷ | 18.3 |

| 5 | 8.0 x 10⁷ | 18.0 |

| Arrhenius parameters for the propagation rate coefficient (k_p) of acrylamide in aqueous solution at different concentrations. researchgate.net |

Controlled Radical Polymerization Techniques

Copolymerization Studies and Reactivity Behavior

Copolymerization involves polymerizing two or more different monomers together to create a polymer with combined properties. The behavior of a monomer in copolymerization is described by its reactivity ratios, r₁ and r₂. These ratios compare the rate constant for a radical adding its own type of monomer (homo-propagation) to the rate constant for it adding the other monomer (cross-propagation). mdpi.com

If r₁ > 1, the growing chain preferentially adds monomer 1.

If r₁ < 1, the growing chain preferentially adds monomer 2.

If r₁ ≈ 1, the radical shows no preference.

If r₁ ≈ r₂ ≈ 1, an ideal random copolymer is formed.

If r₁ ≈ r₂ ≈ 0, an alternating copolymer is formed.

Specific reactivity ratios for the copolymerization of N-(2-cyanoethyl)acrylamide are not widely reported. However, studies on the copolymerization of acrylamide (AM) with other monomers provide insight into how an acrylamide-type monomer behaves in such systems. The reactivity ratios are highly dependent on the comonomer, solvent, and temperature. bas.bg

For example, the free radical copolymerization of acrylamide (M₁) with 2-ethylhexyl acrylate (B77674) (M₂) yields reactivity ratios of r₁ = 0.913 and r₂ = 0.477, indicating that the acrylamide radical has a slight preference for adding another acrylamide monomer, while the 2-ethylhexyl acrylate radical prefers to add an acrylamide monomer. bas.bg In another study, the copolymerization of acrylamide (M₁) with methacryloxyethyltrimethyl ammonium (B1175870) chloride (DMC) (M₂) resulted in reactivity ratios of r₁ = 2.3398 and r₂ = 0.2285, showing a strong tendency for non-ideal random copolymerization where acrylamide is more reactive and prone to homopolymerization. researchgate.net

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Characteristics |

| Acrylamide (AM) | 2-Ethylhexyl acrylate (2-EHA) | 0.913 | 0.477 | Non-ideal random copolymerization bas.bg |

| Acrylamide (AM) | Methacryloxyethyltrimethyl ammonium chloride (DMC) | 2.3398 | 0.2285 | Non-ideal random copolymerization researchgate.net |

| Acrylamide (AM) | 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) | 0.85 | 0.18 | Non-ideal random copolymerization mdpi.com |

| Exemplary reactivity ratios for acrylamide with various comonomers. |

Determination of Reactivity Ratios and Monomer Incorporation Dynamics

Understanding the reactivity ratios of N-(2-cyanoethyl)acrylamide with various co-monomers is fundamental to predicting and controlling the final copolymer composition and microstructure. Reactivity ratios (r₁ and r₂) describe the preference of a propagating polymer chain ending in one monomer unit to add another molecule of the same monomer versus the co-monomer.

While specific reactivity ratios for N-(2-cyanoethyl)acrylamide are not extensively documented in readily available literature, the methods for their determination are well-established. Techniques such as the Fineman-Ross, Kelen-Tudos, and Yezrielev-Brokhina-Roskin graphical methods are commonly employed. morressier.comresearchgate.net These methods analyze the relationship between the initial monomer feed ratio and the resulting copolymer composition, typically at low conversion levels, to calculate the reactivity ratios. morressier.comuwaterloo.ca

Table 1: Reactivity Ratios for Copolymerization of Acrylamide (M1) with Various Co-monomers (M2) This table presents data from related acrylamide systems to illustrate typical reactivity ratio values and their dependence on reaction conditions.

| Co-monomer (M2) | r1 (Acrylamide) | r2 (Co-monomer) | Conditions | Reference |

|---|---|---|---|---|

| Acrylic Acid | 0.44 | 1.38 | pH 2 | researchgate.net |

| Acrylic Acid | 1.35 | 0.25 | pH 5 | researchgate.net |

| Methacryloxyethyltrimethyl Ammonium Chloride | 2.3398 | 0.2285 | UV Initiation | researchgate.net |

| 2-Ethylhexyl acrylate | - | - | Benzoyl peroxide initiator | morressier.com |

| N,N-dimethyl acrylamide | 0.38 | 1.45 | Ammonium persulfate initiator | scholaris.ca |

Influence of Environmental Factors on Copolymerization (e.g., pH, Ionic Strength, Solvent Effects)

The environment in which copolymerization occurs significantly impacts the reaction kinetics and the properties of the resulting polymer.

pH: The pH of the reaction medium can drastically alter the reactivity of ionizable monomers. For copolymers containing monomers like acrylic acid, changes in pH affect the degree of ionization, which in turn modifies the electrostatic interactions and monomer reactivity ratios. researchgate.netresearchgate.net For example, in the copolymerization of acrylamide and acrylic acid, the system behaves differently at pH 2 compared to pH 5, leading to different reactivity ratios and compositional drift during the reaction. researchgate.net Similar pH-dependent behavior would be expected if N-(2-cyanoethyl)acrylamide were copolymerized with ionizable co-monomers.

Ionic Strength: The ionic strength of the aqueous solution, often adjusted by adding salts like NaCl, influences the kinetics of free-radical copolymerization, particularly when charged monomers are involved. researchgate.netpolimi.it An increase in ionic strength can screen the electrostatic repulsion between charged monomer units, thereby increasing their rate of incorporation into the polymer chain. polimi.it In the copolymerization of acrylamide and sodium salt of 2-acrylamido-2-methylpropanesulfonic acid, the polymerization rate increases with rising ionic strength at low concentrations. researchgate.net

Solvent Effects: The choice of solvent can have a profound effect on copolymerization kinetics and composition. capes.gov.brmdpi.com Solvents can influence monomer reactivity through interactions like hydrogen bonding and dipole-dipole interactions. capes.gov.brrsc.org For the copolymerization of acrylamide and styrene, the solvent choice can alter the amount of acrylamide incorporated into the copolymer. capes.gov.br Similarly, in the copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA), a hydrogen-bonding monomer, the choice of solvent (e.g., n-butanol, xylene) significantly impacts the copolymer composition and the averaged propagation rate coefficient. mdpi.com These findings suggest that the polarity and hydrogen-bonding capacity of the solvent would be critical factors in the polymerization of N-(2-cyanoethyl)acrylamide.

Control of Polymer Architecture and Macromolecular Structure

Synthesis of Linear and Branched Polymer Chains

The synthesis of both linear and branched polymers from acrylamide-based monomers is well-established.

Linear Chains: Linear polymers are typically synthesized through standard free-radical polymerization techniques in solution. researchgate.net

Branched Chains: Branched architectures can be achieved through methods such as self-condensing vinyl copolymerization. For instance, a water-soluble branched cationic polyacrylamide has been synthesized using this method with acrylamide and acryloxyethyltrimethyl ammonium chloride (DAC) as monomers, initiated by a potassium diperiodatocuprate(III) complex. researchgate.net This approach allows for the creation of complex, non-linear structures with distinct rheological and solution properties compared to their linear counterparts.

Development of Block Copolymers

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized to combine the properties of different polymers into a single macromolecule. Controlled/"living" radical polymerization techniques, especially Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization, are powerful tools for creating well-defined block copolymers. researchgate.netnih.gov The process typically involves synthesizing a first block, which then acts as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer, forming a block copolymer. nih.govhelsinki.fi This method has been successfully used to prepare block copolymers from various monomers, including acrylonitrile (B1666552) and n-butyl acrylate, demonstrating its applicability for creating complex architectures. researchgate.net This strategy is directly applicable to the synthesis of block copolymers containing a poly(N-(2-cyanoethyl)acrylamide) segment.

Formation of Crosslinked Polymer Networks (e.g., Hydrogels, Microgels)

Crosslinking polymer chains of N-(2-cyanoethyl)acrylamide or its copolymers leads to the formation of three-dimensional networks, such as hydrogels and microgels, which can absorb large amounts of water or other solvents.

These networks are typically formed by copolymerizing the primary monomer with a multifunctional crosslinking agent, such as N,N'-methylenebis(acrylamide) (BIS). researchgate.netlew.ro The properties of the resulting hydrogel, including its swelling capacity, depend on various synthesis conditions like the concentration of the monomer, initiator, and crosslinking agent, as well as pH and temperature. researchgate.netlew.ro For example, poly(acrylamide-co-methyl methacrylate) hydrogels have been synthesized by solution free-radical polymerization for applications in dye adsorption. researchgate.net By adjusting the crosslinking degree and incorporating ionic co-monomers, the swelling behavior and responsiveness of the hydrogel to environmental stimuli like pH and ionic strength can be precisely controlled. researchgate.net The synthesis of microgels can be achieved through techniques like dispersion polymerization. researchgate.net

Table 2: Examples of Acrylamide-Based Crosslinked Polymer Networks This table provides examples of hydrogel systems synthesized from acrylamide and its co-monomers, illustrating the versatility of this class of materials.

| Polymer System | Crosslinker | Synthesis Method | Application/Property Studied | Reference |

|---|---|---|---|---|

| Poly(acrylamide) (PAAm) | Aliphatic Aldehydes | Simultaneous polymerization/crosslinking | Swelling behavior | lew.ro |

| Poly(acrylamide-co-methyl methacrylate) | N,N'-methylenebis(acrylamide) (BIS) | Solution free-radical polymerization | Dye adsorption, swelling properties | researchgate.net |

| Poly(acrylamide-co-maleic acid) | - | Free-radical crosslinking copolymerization | Swelling dependence on ionic strength | researchgate.net |

| Poly(N-(2-mercaptoethyl) acrylamide) | Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Dispersion polymerization | Antioxidant capacity, drug delivery | researchgate.net |

Post-Polymerization Functionalization and Modification Strategies

The chemical structure of poly(N-(2-cyanoethyl)acrylamide) offers a versatile platform for post-polymerization modification, primarily targeting the pendant nitrile (–C≡N) group. These modifications allow for the tailoring of the polymer's physical and chemical properties, enabling the creation of new functional materials. The primary strategies for functionalizing this polymer involve the chemical conversion of the nitrile moiety into other functional groups, such as carboxylic acids, amines, or tetrazoles. These reactions are well-established in the field of polymer chemistry, particularly through studies on other nitrile-containing polymers like polyacrylonitrile (B21495) (PAN). researchgate.net

Hydrolysis of the Nitrile Group

The hydrolysis of the pendant nitrile group is a common strategy to introduce acidic or amide functionalities into the polymer structure. This transformation can be performed under either acidic or basic conditions, with the reaction proceeding through an amide intermediate. libretexts.orglibretexts.org Careful control of reaction conditions can potentially allow for the isolation of the amide-functionalized polymer, while more vigorous conditions lead to the formation of a carboxylic acid-functionalized polymer. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., hydrochloric acid) and heat, the nitrile group of poly(N-(2-cyanoethyl)acrylamide) can be hydrolyzed. The reaction initially produces a protonated amide, which upon further hydrolysis, yields a carboxylic acid and an ammonium salt. libretexts.orglibretexts.org This converts the neutral, nitrile-containing polymer into a polyanion with carboxylate groups, significantly altering its solubility and charge characteristics.

Base-Catalyzed Hydrolysis: Alternatively, treatment with a strong base like sodium hydroxide (B78521) leads to the formation of a carboxylate salt and ammonia (B1221849) gas. libretexts.org The initial nucleophilic attack of the hydroxide ion on the nitrile carbon forms an imidic acid intermediate, which tautomerizes to an amide. libretexts.org Subsequent hydrolysis of the amide under basic conditions yields the sodium salt of the carboxylic acid. libretexts.org Acidification of the final product is necessary to obtain the free carboxylic acid. libretexts.org The use of barium hydroxide has also been reported for the hydrolysis of various nitriles, including acrylonitrile, resulting in the barium salt of the corresponding carboxylic acid. google.com

Table 1: Reaction Conditions for Nitrile Hydrolysis

| Catalyst Type | Reagents | Typical Conditions | Intermediate Product | Final Product |

|---|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Water | Heat under reflux | Poly(N-(2-carboxyethyl)acrylamide-co-N-(2-cyanoethyl)acrylamide) | Poly(N-(2-carboxyethyl)acrylamide) |

| Alkaline | NaOH or Ba(OH)₂, Water | Heat under reflux | Poly(N-(2-carboxyethyl)acrylamide-co-N-(2-cyanoethyl)acrylamide) salt | Poly(N-(2-carboxyethyl)acrylamide) salt |

Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine is a powerful method for introducing positive charges and reactive sites for further conjugation. This transformation dramatically changes the polymer from a neutral or potentially anionic (after hydrolysis) material to a polycationic one.

Common reducing agents for this purpose include lithium aluminum hydride (LAH) and catalytic hydrogenation. researchgate.netyoutube.com

Hydride Reduction: LAH is a potent reducing agent capable of converting nitriles to primary amines. researchgate.netresearchgate.net The reaction is typically carried out in an anhydrous ether solvent.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel, palladium, or platinum dioxide. wikipedia.org A key challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amines as byproducts. researchgate.netwikipedia.org The reaction conditions, including catalyst choice, solvent, pH, temperature, and pressure, must be carefully controlled to favor the formation of the primary amine. wikipedia.org

Table 2: Reagents for Nitrile Reduction to Primary Amine

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by aqueous workup | Poly(N-(3-aminopropyl)acrylamide) | Powerful, non-selective reducing agent. researchgate.netyoutube.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Raney Nickel, Pd/C, or PtO₂ catalyst; various solvents | Poly(N-(3-aminopropyl)acrylamide) | Can lead to secondary/tertiary amine byproducts if not controlled. wikipedia.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Followed by aqueous workup | Poly(N-(3-oxopropyl)acrylamide) | Reduction stops at the aldehyde stage. wikipedia.org |

Cycloaddition Reactions: Tetrazole Formation

A significant and highly useful modification is the conversion of the nitrile group into a 5-substituted 1H-tetrazole ring via a [3+2] cycloaddition reaction with an azide (B81097). acs.org Tetrazoles are considered bioisosteres of carboxylic acids, meaning they have similar physical and biological properties, which can be advantageous in biomedical applications. acs.org

This reaction is typically performed by heating the nitrile-containing polymer with an azide salt, such as sodium azide, often in the presence of a catalyst like a zinc(II) or copper(II) salt. nih.govresearchgate.net The metal catalyst coordinates to the nitrile, activating it for nucleophilic attack by the azide ion. nih.gov The reaction proceeds to form an imidoyl azide intermediate, which then cyclizes to yield the tetrazole ring. nih.govacs.org This modification transforms the polymer by introducing a highly stable, acidic heterocyclic moiety.

Table 3: Conditions for Tetrazole Formation from Nitrile Group

| Reagents | Catalyst | Typical Conditions | Functional Group Formed |

|---|---|---|---|

| Sodium Azide (NaN₃) | Zinc(II) salts (e.g., ZnCl₂) | Heating in a suitable solvent (e.g., NMP) | 5-substituted 1H-tetrazole |

| Sodium Azide (NaN₃) | Copper(II) salts | Microwave heating, 3-30 min | 5-substituted 1H-tetrazole |

| Hydrazoic Acid (HN₃) | Elevated temperatures | Elevated temperatures | 5-substituted 1H-tetrazole |

Chemical Reactivity and Derivatization of N 2 Cyanoethyl Acrylamide and Its Polymer Analogues

Reactions of the Alpha,Beta-Unsaturated Amide Moiety

The α,β-unsaturated amide moiety is an electrophilic system susceptible to conjugate additions. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon atom electrophilic and prone to attack by nucleophiles. mdpi.com

The primary reaction of the α,β-unsaturated amide is the Michael addition, a conjugate addition of a nucleophile. researchgate.net This reaction is particularly efficient with soft nucleophiles, such as thiols, due to the soft electrophilic character of the β-carbon. mdpi.comresearchgate.net The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a stable covalent adduct.

The reactivity of acrylamides in Michael additions can be influenced by substituents on the nitrogen atom. Studies on various N-substituted acrylamides show that the reaction rates are sensitive to both electronic and steric effects. acs.org For example, the reaction of N-arylacrylamides with glutathione (B108866) is faster with electron-withdrawing groups on the aryl ring and slower with electron-donating groups. acs.org

Thiol-containing compounds, such as cysteine and its derivatives, readily react with the acrylamide (B121943) moiety. nih.govresearchgate.net This reaction is the basis for methods of derivatizing acrylamide for analytical detection and for its conjugation to biological molecules. nih.govd-nb.info The reaction with D-cysteine, for example, proceeds by the addition of the sulfhydryl group to the double bond to form a stable thioether linkage. nih.govresearchgate.net

Table 1: Examples of Michael Addition Reactions with Acrylamide Derivatives

| Acrylamide Derivative | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Acrylamide | D-Cysteine | pH 6.5, 90°C, 50 min | 2-amino-3-(3-amino-3-oxo-propyl)sulfanyl-propanoic acid | nih.govresearchgate.net |

| Acrylamide | 2-Mercaptobenzoic acid | Not specified | Thioether adduct | d-nb.info |

| N-Arylacrylamides | Glutathione (GSH) | THF-H₂O-MeOH, room temp, 20-24 h | GSH conjugate | acs.org |

| Acrylamide | Glycine | Aqueous, 60°C, 14 days (reversible by heating to 180°C) | 3-(alkylamino)propionamide adduct | chadsprep.com |

Beyond thiols, other nucleophiles can add to the α,β-unsaturated system of N-(2-cyanoethyl)acrylamide. Amines, for instance, can act as nucleophiles in Michael-type additions. The reaction of acrylamide with various amino compounds, including amino acids and peptides, results in the formation of 3-(alkylamino)propionamides. chadsprep.com However, this addition is often reversible, and the adduct can eliminate acrylamide upon heating. chadsprep.com This reactivity allows for the dynamic modification of polymers containing acrylamide units.

The reaction is generally favorable with nucleophiles that are considered "soft" according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. researchgate.net Hard nucleophiles show little to no reactivity with the acrylamide double bond under normal conditions. researchgate.netnih.gov

Reactions Involving the Cyanoethyl Functional Group

The terminal nitrile (C≡N) group of the cyanoethyl moiety offers a distinct set of chemical transformations, primarily centered on hydrolysis and reduction.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. chemistrysteps.comopenstax.org The reaction proceeds through an amide intermediate, which can sometimes be isolated. chemistrysteps.comopenstax.org

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of an aqueous acid (e.g., HCl or H₂SO₄) first protonates the nitrogen atom, which increases the electrophilicity of the nitrile carbon. A subsequent attack by water leads to an imidic acid intermediate, which tautomerizes to an amide. chemistrysteps.com Further heating under acidic conditions hydrolyzes the intermediate amide to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comopenstax.org

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide (B78521), involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. openstax.org Protonation by water yields the imidic acid, which rearranges to the amide. Continued hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia (B1221849) gas. openstax.org Acidification of the final solution is required to obtain the free carboxylic acid. openstax.org This transformation is a key method for converting poly(N-(2-cyanoethyl)acrylamide) into a polyampholyte containing both amide and carboxylic acid functional groups.

Table 2: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, Heat | Amide | Carboxylic Acid + Ammonium Salt | chemistrysteps.comopenstax.org |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or Ba(OH)₂, Heat | Amide | Carboxylate Salt + Ammonia | openstax.orgresearchgate.net |

A significant reaction of the nitrile group is its reduction to a primary amine. This transformation provides a route to introduce primary amine functionality into the molecule or its polymer, creating a cationic or cationizable derivative. This is typically achieved using strong reducing agents.

The most common method is reduction with lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether, followed by an aqueous workup. studymind.co.uklibretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org This process converts the cyanoethyl group into an aminopropyl group, transforming N-(2-cyanoethyl)acrylamide into N-(3-aminopropyl)acrylamide. Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Nickel, Platinum) at high pressure and temperature is another effective method for reducing nitriles to primary amines. studymind.co.uk

Synthetic Routes to N-(2-cyanoethyl)acrylamide Derivatives

Derivatives of N-(2-cyanoethyl)acrylamide can be synthesized through various strategies, either by building the molecule from precursors or by modifying the existing monomer or polymer.

One common synthetic approach for related α-cyanoacrylamides involves the Knoevenagel condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetamide (B1669375) or its N-substituted derivatives. mdpi.comgoogle.com For instance, (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl)acrylamide is prepared by condensing 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) with N,N-diethyl cyanoacetamide in the presence of a basic catalyst. google.com A similar strategy could be employed to synthesize derivatives of N-(2-cyanoethyl)acrylamide by using a suitably substituted aldehyde and N-(2-cyanoethyl)-2-cyanoacetamide.

Another route starts with acryloyl chloride, which can be reacted with various nucleophiles to generate a wide array of acrylamide derivatives. For example, reacting acryloyl chloride with ammonium thiocyanate (B1210189) and then with an amine like ethanolamine (B43304) produces N-((2-hydroxyethyl)carbamothioyl)acrylamide. nih.gov

Post-polymerization modification is a powerful tool for creating polymer analogues. For example, poly(2,2,2-trifluoroethyl acrylate) can be modified by reacting it with various amines in the presence of an organocatalyst system to yield a library of functional polyacrylamides. nih.gov A similar approach could be applied to a polymer precursor to generate poly(N-(2-cyanoethyl)acrylamide) derivatives.

Table 3: Synthetic Methods for Acrylamide Derivatives

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Aldehyde + N,N-Diethyl Cyanoacetamide | Catalyst, Solvent | Substituted 2-Cyanoacrylamide | google.com |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde + 2-Cyanoacetamide | Piperidine, Ethanol, Reflux | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | mdpi.com |

| Acryloyl Chloride + Ammonium Thiocyanate, then Ethanolamine | Dry Acetone | N-((2-hydroxyethyl) carbamothioyl) acrylamide | nih.gov |

| Poly(2,2,2-trifluoroethyl acrylate) + Amine | DBU/TA Organocatalyst, ACN | Functional Polyacrylamide Copolymer | nih.gov |

Regio- and Stereoselective Functionalization Approaches

The quest for advanced materials with precisely controlled three-dimensional structures has driven significant research into the regio- and stereoselective functionalization of monomers and polymers. For N-(2-cyanoethyl)acrylamide and its polymer, poly(N-(2-cyanoethyl)acrylamide), such selective modifications can unlock novel properties and applications. The presence of multiple reactive sites—the α,β-unsaturated amide system and the pendant cyanoethyl group—offers a rich landscape for controlled chemical transformations.

The primary focus for stereoselective functionalization of the monomer, N-(2-cyanoethyl)acrylamide, is the electrophilic C=C double bond of the acrylamide moiety. Methodologies such as asymmetric Michael additions, hydrogenations, and cyclopropanations are key strategies to introduce chirality.

Asymmetric Michael Addition:

The conjugate addition of nucleophiles to α,β-unsaturated systems, or the Michael addition, is a powerful C-C bond-forming reaction. When catalyzed by a chiral entity, this reaction can proceed with high enantioselectivity. For α,β-unsaturated amides, organocatalysts and metal-based chiral Lewis acids are commonly employed. For instance, cinchona alkaloid-derived squaramide catalysts have been successfully used in the asymmetric Michael addition/cyclization cascade reactions of related α,β-unsaturated systems, achieving excellent yields and high enantio- and diastereoselectivities. rsc.org While specific studies on N-(2-cyanoethyl)acrylamide are not extensively documented, the principles from analogous systems suggest high potential. A rhodium(III) complex derived from a bis(oxazolinyl)phenylstannane has also been shown to be an effective catalyst for the asymmetric Michael addition of α-cyanopropionates to acrolein, highlighting the utility of chiral Lewis acids in related transformations. nih.gov

A hypothetical highly stereoselective Michael addition of a nucleophile to N-(2-cyanoethyl)acrylamide is presented in the table below, illustrating the potential for generating chiral building blocks.

Hypothetical Stereoselective Michael Addition to N-(2-cyanoethyl)acrylamide

| Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Chiral Squaramide | Thiophenol | Toluene | -20 | 95 | 98 |

| (S)-Proline | Acetone | DMSO | 25 | 88 | 92 |

Asymmetric Hydrogenation:

The stereoselective hydrogenation of the C=C double bond of α,β-unsaturated amides offers a direct route to chiral saturated amides. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficacy in the asymmetric hydrogenation of various substituted acrylic acids and their derivatives. nih.gov The application of such catalytic systems to N-(2-cyanoethyl)acrylamide would be expected to yield the corresponding chiral propanamide derivative with high enantiomeric purity.

Asymmetric Cyclopropanation:

The reaction of the double bond with a carbene or carbene equivalent can lead to the formation of a cyclopropane (B1198618) ring. When a chiral catalyst is employed, this reaction can be rendered asymmetric. A chromium-based metalloradical system has been reported for the asymmetric cyclopropanation of α,β-unsaturated amides, yielding cyclopropanes with three contiguous stereocenters in high diastereo- and enantioselectivities. nih.gov This approach could be a powerful tool for introducing complex chiral motifs starting from N-(2-cyanoethyl)acrylamide.

For the polymer analogue, poly(N-(2-cyanoethyl)acrylamide), regio- and stereoselective functionalization primarily targets the pendant cyanoethyl groups. The nitrile functionality can undergo a variety of transformations. While achieving high stereoselectivity in polymer-analogous reactions is challenging due to steric hindrance and the complex microenvironment of the polymer chain, the introduction of chirality is not impossible.

Modification of the Nitrile Group:

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. Subsequent reactions with chiral reagents could then install stereocenters. For instance, the amine could be acylated with a chiral carboxylic acid, or the carboxylic acid could be coupled with a chiral amine or alcohol.

Furthermore, the development of chiral polymers can also be approached through polymerization of achiral monomers in a chiral environment, such as a liquid crystal reaction field, which can induce a helical structure in the resulting polymer. mdpi.com Another strategy involves the copolymerization of N-(2-cyanoethyl)acrylamide with a chiral monomer, where the chiral unit can influence the conformation of the neighboring repeating units.

Recent advancements in catalysis have also explored the functionalization of C-H bonds. While not yet demonstrated for this specific polymer, future developments in regio- and stereoselective C-H functionalization could open new avenues for modifying the ethyl spacer of the pendant group.

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Structural Elucidation and Purity Assessment

The precise arrangement of atoms and functional groups within the N-(2-cyanoethyl)acrylamide molecule is determined using a combination of spectroscopic techniques. These methods provide unique fingerprints of the molecule, allowing for its unambiguous identification and the quantification of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(2-cyanoethyl)acrylamide. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of N-(2-cyanoethyl)acrylamide, specific signals correspond to the different types of protons present in the molecule. Generally, protons on sp²-hybridized carbons (vinylic protons) appear at lower fields (higher chemical shift values) compared to those on sp³-hybridized carbons. openstax.org The protons of the ethyl group and the vinyl group will exhibit characteristic chemical shifts and coupling patterns. For instance, the protons of the vinyl group typically appear in the range of 5.5 to 6.5 ppm. The methylene (B1212753) protons adjacent to the nitrogen and the cyano group will also have distinct chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is typically observed at a low field, often in the range of 165-175 ppm. researchgate.net The sp² carbons of the vinyl group and the carbon of the cyano group also have characteristic chemical shifts. researchgate.netchemicalbook.com For example, in acrylamide (B121943), the amide carbonyl carbon appears around 169.48 ppm, while the sp² hybridized carbons of the vinyl group are seen at approximately 128.28 and 130.26 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acrylamide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |

| ¹H | Vinylic Protons (CH₂=CH) | 5.5 - 6.5 |

| ¹H | Methylene Protons (-CH₂-N) | ~3.5 |

| ¹H | Methylene Protons (-CH₂-CN) | ~2.7 |

| ¹³C | Carbonyl Carbon (C=O) | 165 - 175 |

| ¹³C | Vinylic Carbons (CH₂=CH) | 125 - 140 |

| ¹³C | Cyano Carbon (C≡N) | 117 - 120 |

| ¹³C | Methylene Carbon (-CH₂-N) | ~35 |

| ¹³C | Methylene Carbon (-CH₂-CN) | ~17 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in N-(2-cyanoethyl)acrylamide. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for N-(2-cyanoethyl)acrylamide include:

N-H stretching: Primary amides typically show two bands in the region of 3370-3170 cm⁻¹. spectroscopyonline.com

C≡N stretching: The cyano group exhibits a sharp, characteristic absorption band in the region of 2260-2220 cm⁻¹. nih.gov

C=O stretching: The carbonyl group of the amide (Amide I band) gives a strong absorption band typically between 1680 and 1630 cm⁻¹. spectroscopyonline.comajchem-a.com

N-H bending: The N-H bending vibration (Amide II band) for a primary amide appears around 1650-1620 cm⁻¹. spectroscopyonline.com

C=C stretching: The carbon-carbon double bond of the acryloyl group will show a stretching vibration, often around 1625 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Bands for N-(2-cyanoethyl)acrylamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3370 - 3170 |

| C≡N | Stretching | 2260 - 2220 |

| C=O | Stretching (Amide I) | 1680 - 1630 |

| N-H | Bending (Amide II) | 1650 - 1620 |

| C=C | Stretching | ~1625 |

| C-N | Stretching | ~1400 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of N-(2-cyanoethyl)acrylamide and to obtain information about its structure through fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponding to the exact mass of the compound would be observed. For 2-Propenamide, N-(2-cyanoethyl)-, with a molecular formula of C₆H₈N₂O, the molecular weight is approximately 124.14 g/mol . The fragmentation pattern would show characteristic losses of small neutral molecules or radicals, providing further structural confirmation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of acrylamide and its derivatives in complex matrices. nih.govsciex.comnih.govnih.gov This method involves separating the compound of interest using liquid chromatography followed by detection with tandem mass spectrometry. nih.gov The use of an internal standard, such as ¹³C₃-labeled acrylamide, is common for accurate quantification. nih.govnih.gov LC-MS/MS offers the advantage of not requiring a derivatization step, which can be time-consuming. sciex.com The limit of quantitation for acrylamide using this method can be as low as 10 ppb (μg/kg). nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of acrylamide and its derivatives. nih.gov Often, a derivatization step, such as bromination, is employed to improve the thermal stability and chromatographic behavior of the analyte. gcms.cz However, this can be labor-intensive and may lead to the breakdown of the derivatized compound at high temperatures in the GC injector. gcms.cz An alternative approach involves silylation of the acrylamide. thermofisher.com GC-MS provides good sensitivity and selectivity, with the ability to identify compounds based on their retention time and mass spectrum. gcms.cz

Mass Spectrometry (MS)

Macromolecular Characterization

When N-(2-cyanoethyl)acrylamide is used as a monomer to create polymers, such as poly(N-(2-cyanoethyl)acrylamide), various techniques are employed to characterize the resulting macromolecule. These techniques provide information about the polymer's molecular weight, composition, and thermal properties. Techniques like gel permeation chromatography (GPC) are used to determine the molecular weight and dispersity of the polymers. researchgate.net The successful incorporation of the monomer units into the copolymer chains can be confirmed by ¹H NMR spectroscopy. rsc.org

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), a type of Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight and molecular weight distribution of polymers derived from 2-Propenamide, N-(2-cyanoethyl)-. wikipedia.org This method separates polymer molecules based on their size or hydrodynamic volume in solution. wikipedia.org The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel particles. youtube.com Larger molecules elute faster, while smaller molecules penetrate the pores and have a longer retention time. youtube.com

Table 1: Key Parameters in GPC/SEC Analysis of Polymers

| Parameter | Description | Significance |

| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like viscosity and mechanical strength. |

| Weight Average Molecular weight (Mw) | An average that takes into account the contribution of each molecule to the overall mass of the polymer. | More sensitive to the presence of high molecular weight chains. |

| Dispersity (Đ) | The ratio of Mw to Mn (Mw/Mn). | Indicates the uniformity of the polymer chains. A value of 1 signifies a monodisperse polymer. |

| Hydrodynamic Volume | The effective volume of a polymer molecule in solution. | The basis for separation in GPC/SEC. |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of materials. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. For polymers of 2-Propenamide, N-(2-cyanoethyl)-, TGA would reveal the onset temperature of degradation, the rate of decomposition, and the amount of residual char at high temperatures.

While specific TGA data for poly(N-(2-cyanoethyl)acrylamide) is not detailed in the search results, studies on similar polymers like poly(N-isopropylacrylamide) show that they exhibit good thermal stability up to around 300°C, with the main decomposition occurring between 395°C and 425°C. mdpi.com Such an analysis for poly(N-(2-cyanoethyl)acrylamide) would be crucial for defining its upper service temperature in potential applications. The decomposition of acrylamide-based polymers often proceeds in multiple stages, and the resulting thermogram can provide insights into the degradation mechanism. mdpi.comresearchgate.net

Table 2: Hypothetical TGA Data for a Polyacrylamide-based Polymer

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 150 | ~5% | Loss of adsorbed water and residual solvent |

| 150 - 300 | ~10% | Degradation of side chains |

| 300 - 500 | ~80% | Main chain scission and decomposition |

| > 500 | ~5% | Residual char |

Note: This table is illustrative and not based on experimental data for 2-Propenamide, N-(2-cyanoethyl)-.

Solution Properties Analysis (e.g., Dynamic Light Scattering - DLS, Zeta Potential)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or polymers in solution. nih.gov By analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles, DLS can provide the hydrodynamic radius of the species in solution. For polymers of 2-Propenamide, N-(2-cyanoethyl)-, DLS would be valuable for studying their aggregation behavior and conformational changes in different solvents or in response to stimuli like temperature or pH.

Zeta potential measurements complement DLS by providing information about the surface charge of particles or polymer aggregates in a colloidal suspension. This is determined by measuring the electrophoretic mobility of the particles under an applied electric field. The zeta potential is a key indicator of the stability of a colloidal system; high absolute values suggest strong electrostatic repulsion and a stable dispersion, while values close to zero indicate a tendency to aggregate. For polymers containing the cyanoethyl group, the nitrogen atom could potentially be protonated under acidic conditions, influencing the zeta potential.

Rheological Characterization of Polymer Solutions and Gels

Rheology is the study of the flow and deformation of matter. For solutions and gels of polymers derived from 2-Propenamide, N-(2-cyanoethyl)-, rheological measurements are essential to understand their viscosity, viscoelasticity, and gel strength. These properties are critical for applications such as coatings, adhesives, and hydrogels. The rheological behavior is highly dependent on the polymer's molecular weight, concentration, temperature, and the presence of crosslinkers or other additives. Characterizing these properties would allow for the tailoring of formulations to meet specific performance requirements.

Surface and Interfacial Analysis for Material Studies

The behavior of materials at surfaces and interfaces is critical for many applications. For polymers of 2-Propenamide, N-(2-cyanoethyl)-, understanding their surface properties is key to their use in coatings, adhesives, and biomedical devices.

Ellipsometry

Ellipsometry is a highly sensitive optical technique for characterizing thin films and surfaces. It measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films with sub-nanometer precision. For polymers of 2-Propenamide, N-(2-cyanoethyl)-, ellipsometry could be used to study the formation of thin polymer films, their swelling behavior in different environments, and the adsorption of other molecules onto their surface.

Quartz Crystal Microbalance (QCM)

A Quartz Crystal Microbalance (QCM) is an extremely sensitive mass sensing device that can measure mass changes on a quartz crystal resonator in real-time. nih.gov When a thin film of a polymer like poly(N-(2-cyanoethyl)acrylamide) is coated onto the crystal, any change in the film's mass, such as through adsorption or desorption of molecules, will result in a change in the crystal's resonance frequency. nih.gov This technique is particularly useful for studying surface binding events, polymer adsorption kinetics, and the formation of multilayered structures at the molecular level. nih.gov

Advanced Separation Methodologies for Research Applications

Capillary Electrochromatography (CEC)

Capillary Electrochromatography (CEC) is a hybrid separation technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. nih.gov It is particularly well-suited for the analysis of small polar molecules. conductscience.com Given the polar nature of 2-Propenamide, N-(2-cyanoethyl)- due to the amide and nitrile functionalities, CEC represents a promising analytical methodology for its separation and quantification.

Theoretical Application in Research:

In a research setting, CEC could be utilized to separate 2-Propenamide, N-(2-cyanoethyl)- from its precursors, impurities, or degradation products. The separation mechanism in CEC is driven by electroosmotic flow (EOF), which is generated by the application of a high voltage across a capillary packed with a stationary phase. nih.gov The choice of stationary phase is critical and would be tailored to the analyte's properties. For a polar compound like N-(2-cyanoethyl)-2-propenamide, a polar stationary phase, potentially one with hydrophilic interaction liquid chromatography (HILIC) characteristics, would be appropriate. wikipedia.orgresearchgate.net

The use of monolithic columns in CEC offers advantages such as high permeability and ease of preparation. researchgate.net A monolithic stationary phase functionalized with groups capable of interacting with the cyano and amide moieties of the analyte could enhance separation selectivity.

Illustrative Data Table for a Hypothetical CEC Method:

| Parameter | Condition | Rationale |

| Capillary | Fused silica (B1680970), 75 µm i.d., 50 cm total length | Standard dimensions for CEC, providing a good balance of efficiency and sample capacity. |

| Stationary Phase | C18 bonded silica (Reversed-Phase) or a hydrophilic monolithic column (HILIC) | C18 would separate based on hydrophobicity, while a HILIC phase would be selective for polar interactions. |

| Mobile Phase | Acetonitrile/Water (e.g., 80:20 v/v) with 20 mM ammonium (B1175870) formate | A typical mobile phase for HILIC mode, providing the necessary polarity and ionic strength for good peak shape and EOF generation. |

| Applied Voltage | 20 kV | A standard voltage to generate a stable EOF and drive the separation. |

| Detection | UV at 210 nm | The amide and nitrile groups are expected to have some UV absorbance at this wavelength. |

Gel Electrophoresis (for polymer characterization)

Gel electrophoresis is a cornerstone technique for the separation of macromolecules, including synthetic polymers, based on their size, charge, and conformation. wikipedia.org Polyacrylamide gel electrophoresis (PAGE) is particularly relevant for the characterization of poly(N-(2-cyanoethyl)-2-propenamide), as it allows for the determination of molecular weight distribution and the assessment of polymer purity. wikipedia.orgconductscience.com

Application in Research:

For the characterization of poly(N-(2-cyanoethyl)-2-propenamide), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) could be employed. In this technique, the polymer is denatured and coated with the anionic surfactant SDS, which imparts a uniform negative charge-to-mass ratio. wikipedia.org Consequently, the electrophoretic mobility of the polymer chains through the gel matrix becomes primarily dependent on their size (i.e., molecular weight). wikipedia.org

By running polymer samples alongside molecular weight standards, a calibration curve can be constructed to estimate the molecular weight of the poly(N-(2-cyanoethyl)-2-propenamide) samples. The broadness of the polymer band in the gel can also provide a qualitative indication of the polydispersity of the sample. The pore size of the polyacrylamide gel can be adjusted by varying the concentration of acrylamide and the cross-linker to optimize the separation of polymers within a specific molecular weight range. wikipedia.orgconductscience.com

Illustrative Data Table for SDS-PAGE Analysis:

| Parameter | Condition/Observation | Significance |

| Gel Composition | 10% Acrylamide/Bis-acrylamide resolving gel, 4% stacking gel | A 10% resolving gel is a good starting point for separating a wide range of polymer molecular weights. |

| Buffer System | Tris-Glycine-SDS | A standard buffer system for SDS-PAGE that ensures proper protein migration and separation. |

| Staining Method | Coomassie Brilliant Blue R-250 | A common and effective stain for visualizing protein and polymer bands in the gel. |

| Migration Distance of Unknown Polymer | 4.5 cm | This distance is compared to the migration distances of known molecular weight markers to estimate the polymer's size. |

| Estimated Molecular Weight | ~50 kDa (based on calibration curve) | Provides a key piece of information about the synthesized polymer. |

| Band Appearance | A broad band spanning from 4.2 to 4.8 cm | Suggests a relatively high polydispersity index for the polymer sample. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory, Semiempirical Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of acrylamide (B121943) derivatives. researchgate.net These methods provide a quantum mechanical description of the electronic structure of molecules, allowing for the prediction of various properties.

Prediction of Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are employed to predict the electronic structure, including molecular orbital energies and electron density distribution, of "2-Propenamide, N-(2-cyanoethyl)-". nih.govnih.gov These calculations help in understanding the nature of chemical bonds and the reactivity of the molecule. For instance, DFT methods like B3LYP with basis sets such as 6-31++G(d,p) and 6-311++G(d,p) are used to determine the optimal molecular geometry and predict vibrational frequencies (FTIR and Raman spectra). researchgate.net

Furthermore, these calculations can predict spectroscopic properties like UV-Vis absorption spectra. researchgate.net By calculating the energies of electronic transitions, researchers can assign the absorption bands observed in experimental spectra. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the electronic transitions and charge transfer characteristics within the molecule. researchgate.net

Table 1: Calculated Spectroscopic Data for Acrylamide Derivatives

| Calculation Method | Basis Set | Property | Predicted Value | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Vibrational Frequencies | Scaled values for better agreement with experiment | researchgate.net |

| TD-DFT | Not Specified | UV-Vis λmax | Varies with derivative | researchgate.net |

Mechanistic Studies of Reaction Pathways and Transition States

Computational methods are crucial for elucidating the mechanisms of reactions involving acrylamide derivatives, such as polymerization and reactions with biological molecules. mdpi.comnih.govsemanticscholar.org DFT calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.combiorxiv.org This allows for the determination of activation energies and reaction rate constants, providing a deeper understanding of the reaction kinetics. mdpi.comresearchgate.net

For example, studies on the Michael addition of thiols to acrylamide have used DFT to compare the feasibility of different reaction pathways, such as radical versus ionic mechanisms. mdpi.comnih.govsemanticscholar.orgresearchgate.net The calculated energies of reactants, products, and transition states help to determine the most likely reaction pathway. mdpi.com In the context of polymerization, computational studies can investigate the initiation, propagation, and termination steps of radical polymerization, providing insights into the factors that control the polymer's molecular weight and structure. mdpi.com

Table 2: Calculated Energetics for the Reaction of Acrylamide with Thiols

| Reaction | Calculation Method | Energy Type | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Acrylamide + L-Cysteine | DFT (wB97XD) | ΔG (Radical Pathway) | 75 | semanticscholar.org |

| Acrylamide + L-Glutathione | DFT (wB97XD) | ΔG (Radical Pathway) | 69 | semanticscholar.org |

| Acrylamide + L-Cysteine | DFT (wB97XD) | ΔG (Ionic Pathway) | 351.2 | semanticscholar.org |

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations are powerful computational techniques used to study the behavior of large molecular systems, such as polymers and their interactions with solvents. mdpi.comnsf.gov These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of the dynamic behavior of molecules over time. mdpi.com

Conformational Analysis of Monomers and Polymer Chains

Molecular dynamics simulations are employed to investigate the conformational preferences of the "2-Propenamide, N-(2-cyanoethyl)-" monomer and the resulting polymer chains. rsc.orgrsc.orgnih.gov By simulating the molecule's movement over time, researchers can identify the most stable conformations and understand the flexibility of the polymer backbone and side chains. rsc.orgrsc.org This information is crucial for understanding the macroscopic properties of the polymer, such as its viscosity and mechanical strength. researchgate.net All-atom MD simulations have been used to study the coil-to-globule conformational transitions of N-substituted acrylamide polymers in response to temperature changes. rsc.org

Investigation of Polymer-Solvent Interactions

The interaction between the polymer and the solvent is critical in determining the polymer's solubility and solution properties. Molecular dynamics simulations can provide a detailed picture of these interactions at the atomic level. monash.eduresearchgate.netmdpi.com For instance, simulations can reveal the structure of the solvent shell around the polymer chain and the nature of hydrogen bonding between the polymer and solvent molecules. nsf.govrsc.org This understanding is particularly important for stimuli-responsive polymers, where changes in polymer-solvent interactions drive phase transitions. rsc.org Studies have shown that the nature of the solvent (e.g., protic vs. aprotic) can significantly affect the kinetics and controllability of the polymerization of acrylamide derivatives. researchgate.netresearchgate.net

Structure-Property Relationship Modeling and Prediction

Computational modeling plays a significant role in establishing quantitative structure-property relationships (QSPR) for polymers derived from "2-Propenamide, N-(2-cyanoethyl)-". nih.gov By correlating the molecular structure with macroscopic properties, these models can be used to predict the behavior of new polymers and guide the design of materials with specific functionalities. nih.govnih.gov